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Compound of Interest

Compound Name: N-(2-aminophenyl)formamide

Cat. No.: B15137973

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a small organic molecule
belonging to the o-aminoanilide class of compounds. This structural motif is of significant
interest in medicinal chemistry and drug development, particularly in the field of epigenetics.
The o-aminoanilide core is a key pharmacophore in a variety of selective inhibitors of Class |
histone deacetylases (HDACs). HDACs are a family of enzymes that play a crucial role in the
regulation of gene expression through the deacetylation of lysine residues on histones and
other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous
diseases, most notably cancer, making them a prime target for therapeutic intervention.

These application notes provide a comprehensive overview of the experimental use of N-(2-
aminophenyl)formamide, with a focus on its potential application as a histone deacetylase
(HDAC) inhibitor. Detailed protocols for its synthesis and for in vitro and cell-based assays to
evaluate its biological activity are provided.

Chemical Properties
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Property Value Reference

Molecular Formula C7HsN20 --INVALID-LINK--

Molecular Weight 136.15 g/mol --INVALID-LINK--

IUPAC Name N-(2-aminophenyl)formamide --INVALID-LINK--
2-Aminoformanilide, HDAC

Synonyms _ --INVALID-LINK--
ligand-1

CAS Number 34840-28-3 --INVALID-LINK--

Biological Context and Potential Applications

The primary biological rationale for investigating N-(2-aminophenyl)formamide stems from its
core structure, which is shared with known Class | HDAC inhibitors. These enzymes (HDAC1,
HDAC2, HDAC3, and HDACS) are critical regulators of chromatin structure and gene
transcription. Their inhibition can lead to the hyperacetylation of histones, resulting in a more
open chromatin structure and the activation of tumor suppressor genes. Consequently,
inhibitors of Class | HDACs are actively being explored as anti-cancer agents.

While specific inhibitory data for N-(2-aminophenyl)formamide is not extensively documented
in publicly available literature, its derivatives have shown potent HDAC inhibitory activity. This
suggests that N-(2-aminophenyl)formamide serves as a valuable scaffold and a potential
HDAC inhibitor in its own right. The following protocols are designed to enable researchers to
synthesize and evaluate its activity.

Experimental Protocols
Protocol 1: Synthesis of N-(2-aminophenyl)formamide

This protocol describes a straightforward and efficient method for the N-formylation of o-
phenylenediamine using formic acid.

Materials:

e 0-Phenylenediamine
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e Formic acid (88-95%)

o Toluene

e Sodium bicarbonate (NaHCOs), saturated solution
o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Round-bottom flask

o Dean-Stark apparatus

» Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a
Dean-Stark apparatus connected to a reflux condenser, add o-phenylenediamine (e.g., 10.8
g, 0.1 mol).

o Addition of Reagents: Add toluene (100 mL) to the flask, followed by the slow addition of
formic acid (e.g., 4.6 mL, 0.12 mol).

o Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the
reaction will be collected in the Dean-Stark trap.

o Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography
(TLC) until the starting material (o-phenylenediamine) is consumed.

o Work-up:
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o Allow the reaction mixture to cool to room temperature.

o Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium
bicarbonate (2 x 50 mL) to neutralize any excess formic acid.

o Wash the organic layer with brine (1 x 50 mL).
o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield the crude product.

 Purification: The crude N-(2-aminophenyl)formamide can be purified by recrystallization
from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure
solid. Ayield of up to 95% has been reported for similar N-formylation reactions.

Protocol 2: In Vitro Histone Deacetylase (HDAC)
Inhibition Assay (Fluorometric)

This protocol provides a general method to assess the inhibitory activity of N-(2-
aminophenyl)formamide against purified HDAC enzymes.

Materials:

Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

e Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

e Assay buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NaCl, 2.7 mM KCI, 1 mM MgClz)
o Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
e N-(2-aminophenyl)formamide (dissolved in DMSO)

» Positive control inhibitor (e.g., Trichostatin A or SAHA)

e 96-well black microplates
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e Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:

o Preparation of Reagents: Prepare serial dilutions of N-(2-aminophenyl)formamide and the
positive control in assay buffer. The final DMSO concentration in the assay should be kept
low (e.g., <1%).

e Enzyme Reaction:
o To each well of a 96-well plate, add the assay buffer.

o Add the test compound (N-(2-aminophenyl)formamide) or control inhibitor at various
concentrations.

o Add the purified HDAC enzyme to each well (except for the no-enzyme control).

o Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with
the enzyme.

e Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic
reaction.

e Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

e Stopping the Reaction and Development: Add the developer solution to each well. This will
stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent
aminomethylcoumarin (AMC).

e Fluorescence Measurement: Incubate at 37°C for a further 15-30 minutes to allow for the
development of the fluorescent signal. Measure the fluorescence intensity using a microplate
reader.

o Data Analysis:

o Subtract the background fluorescence (no-enzyme control) from all readings.
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o Calculate the percentage of inhibition for each concentration of N-(2-
aminophenyl)formamide relative to the vehicle control (DMSO).

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the I1Cso value.

Protocol 3: Cell-Based HDAC Activity Assay

This protocol describes a method to evaluate the effect of N-(2-aminophenyl)formamide on
HDAC activity within a cellular context.

Materials:

e Human cancer cell line (e.g., HeLa, HCT116)

e Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
e N-(2-aminophenyl)formamide (dissolved in DMSO)

» Positive control inhibitor (e.g., Trichostatin A)

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)

» Antibodies for Western blotting (e.g., anti-acetylated histone H3, anti-total histone H3, anti-
GAPDH)

o SDS-PAGE gels and Western blotting apparatus
e Chemiluminescent substrate
Procedure:
e Cell Culture and Treatment:
o Plate the cells in a multi-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of N-(2-aminophenyl)formamide or the
positive control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
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e Cell Lysis:
o Wash the cells with ice-cold PBS.
o Lyse the cells directly in the wells with lysis buffer.

o Collect the cell lysates and determine the protein concentration using a standard protein
assay (e.g., BCA assay).

o Western Blotting:
o Separate equal amounts of protein from each sample by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).

o Incubate the membrane with the primary antibody against acetylated histone H3 overnight
at 4°C.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using a chemiluminescent substrate and an imaging system.
o Data Analysis:
o Quantify the band intensities for acetylated histone H3.

o Normalize the acetylated histone H3 signal to a loading control (e.g., total histone H3 or
GAPDH).

o Compare the levels of histone acetylation in treated cells to the vehicle control to
determine the effect of N-(2-aminophenyl)formamide on cellular HDAC activity.

Data Presentation
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While specific quantitative data for N-(2-aminophenyl)formamide is not widely published, the
following table presents representative ICso values for related o-aminoanilide-based HDAC
inhibitors to provide a contextual baseline for expected activity.

Antiprolifer
HDAC1ICso HDAC2ICso HDAC3 ICso . .
Compound Cell Line ative ICso
(nM) (nM) (nM)
(HM)
Derivative A 50 120 >10,000 HCT116 5.2
Derivative B 85 250 >10,000 HelLa 8.9
MS-275
) 200 400 1,700 Various 05-5
(Entinostat)

Note: The data in this table is illustrative and based on published values for derivatives of the o-
aminoanilide scaffold. Researchers should generate their own data for N-(2-
aminophenyl)formamide using the protocols provided.

Visualizations
Diagram 1: Synthesis of N-(2-aminophenyl)formamide

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15137973?utm_src=pdf-body
https://www.benchchem.com/product/b15137973?utm_src=pdf-body
https://www.benchchem.com/product/b15137973?utm_src=pdf-body
https://www.benchchem.com/product/b15137973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Reactants
Process
Y \J

(Reflux in Toluene)

N-Formylation

Product

y

Click to download full resolution via product page

Caption: Synthetic scheme for N-(2-aminophenyl)formamide.

Diagram 2: HDAC Inhibition and its Cellular
Consequences
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Caption: Signaling pathway of HDAC inhibition.

Diagram 3: Experimental Workflow for HDAC Inhibitor
Screening
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Caption: Workflow for evaluating HDAC inhibitors.

 To cite this document: BenchChem. [Application Notes and Protocols for N-(2-
aminophenyl)formamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137973#experimental-protocol-for-using-n-2-
aminophenyl-formamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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